3-Hydroxy-1,8-naphthalic anhydride
Overview
Description
3-Hydroxy-1,8-naphthalic anhydride is an organic compound with the molecular formula C12H6O4. It is a derivative of naphthalene and is known for its applications in various fields, including organic electronics and photonics. This compound is characterized by its light yellow to yellow crystalline appearance and is soluble in dimethylformamide .
Mechanism of Action
Target of Action
It’s known that 1,8-naphthalimide derivatives, a related class of compounds, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They have been intensively investigated for their biomedical applications, including anticancer research, due to their binding capability to DNA .
Mode of Action
It’s known that 1,8-naphthalimide derivatives exhibit various fluorescence properties under different conditions . They show high stability and can emit fluorescence in a range of wavelengths, which can be notably interfered with by autofluorescence in living cells .
Biochemical Pathways
1,8-naphthalimide derivatives have been used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .
Pharmacokinetics
It’s known that 1,8-naphthalimide derivatives typically display low solubility in aqueous media, which is a major limitation .
Result of Action
It’s known that 1,8-naphthalimide derivatives have been used as labeling reagents, solar energy collectors, fluorescent dyes, and reagents for cellular imaging .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-1,8-naphthalic anhydride can be influenced by various environmental factors. For instance, 1,8-Naphthalimide derivatives show high stability and various fluorescence properties under different conditions .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-1,8-naphthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of naphthalimide derivatives. These derivatives are known for their high photostability and fluorescence properties, making them useful in cellular imaging and as DNA intercalating agents . The compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and DNA repair mechanisms. For instance, it has been observed to interact with enzymes like topoisomerases, which are crucial for DNA replication and repair .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it affects gene expression by binding to DNA and altering transcriptional activity, leading to changes in cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit the activity of DNA polymerases and other replication enzymes . This binding can lead to the formation of DNA adducts, which are recognized by cellular repair machinery, triggering apoptosis. Furthermore, the compound can inhibit the activity of certain enzymes, such as topoisomerases, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert conditions but can degrade when exposed to moisture or light . Long-term studies have shown that it can cause sustained changes in cellular function, including prolonged activation of stress response pathways and persistent alterations in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation products can influence experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate protective cellular pathways . At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive oxygen species and the disruption of cellular homeostasis . Threshold effects have been observed, where a critical concentration of the compound leads to a sudden increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450 oxidases, which hydroxylate the compound, making it more soluble and easier to excrete . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions highlight the compound’s potential impact on cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the mitochondria, where it affects mitochondrial function and induces apoptosis . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-1,8-naphthalic anhydride can be synthesized through various methods. One common approach involves the bromination of 3-hydroxy naphthalic anhydride followed by an imidation reaction with salicyloyl hydrazide . Another method includes the solvent-free synthesis under microwave irradiation conditions, starting from 1,8-naphthalic anhydride . The reaction conditions typically involve high temperatures and specific catalysts to ensure high yield and reproducibility.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using acenaphthene as a starting material. The process is optimized to achieve high purity and yield, making it suitable for various commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1,8-naphthalic anhydride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Aromatic substitution reactions are common, where functional groups are introduced into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine and chlorinating agents are used for halogenation reactions.
Major Products: The major products formed from these reactions include various naphthalimide derivatives, which are valuable in the synthesis of fluorescent dyes and other organic materials .
Scientific Research Applications
3-Hydroxy-1,8-naphthalic anhydride has a wide range of scientific research applications:
Comparison with Similar Compounds
1,8-Naphthalic anhydride: This compound is a precursor to 3-Hydroxy-1,8-naphthalic anhydride and shares similar chemical properties.
4-Chloro-1,8-naphthalic anhydride: This derivative is used in the synthesis of blue fluorescent materials.
1,8-Naphthalimide derivatives: These compounds are widely used in organic electronics and as fluorescent probes.
Uniqueness: this compound is unique due to its hydroxyl group, which enhances its reactivity and allows for the synthesis of a wide range of derivatives with diverse applications in various fields .
Properties
IUPAC Name |
7-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O4/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVNZFAMXGMPOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344653 | |
Record name | 3-Hydroxy-1,8-naphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23204-36-6 | |
Record name | 3-Hydroxy-1,8-naphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-1,8-naphthalic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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